N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC16342463
Molecular Formula: C20H21ClN2O5
Molecular Weight: 404.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN2O5 |
|---|---|
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H21ClN2O5/c1-27-17-4-2-3-5-18(17)28-9-8-23-12-13(10-19(23)25)20(26)22-15-11-14(21)6-7-16(15)24/h2-7,11,13,24H,8-10,12H2,1H3,(H,22,26) |
| Standard InChI Key | ASSPPMQSXYBXJZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrrolidine ring substituted at the 3-position with a carboxamide group () and at the 1-position with a 2-(2-methoxyphenoxy)ethyl side chain. The aromatic system comprises two phenyl rings: a 5-chloro-2-hydroxyphenyl group attached to the carboxamide nitrogen and a 2-methoxyphenoxy moiety linked via an ethyl bridge. This arrangement creates multiple sites for hydrogen bonding, π-π interactions, and electrophilic substitution.
Key Physicochemical Parameters
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.8 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl and amide NH) |
| Hydrogen Bond Acceptors | 5 (carbonyl, ether, methoxy) |
| LogP (Predicted) | ~2.7 (moderate lipophilicity) |
The presence of both hydrophilic (amide, hydroxyl) and hydrophobic (aromatic rings) groups suggests balanced solubility in polar aprotic solvents and limited aqueous solubility.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves a multi-step sequence:
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Pyrrolidone Core Formation: Cyclization of γ-aminobutyric acid derivatives or condensation of diketones with amines generates the 5-oxopyrrolidine scaffold.
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Side Chain Introduction: Alkylation of the pyrrolidine nitrogen with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions (e.g., KCO in DMF).
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Carboxamide Coupling: Reaction of 5-oxopyrrolidine-3-carboxylic acid with 5-chloro-2-hydroxyaniline using coupling agents like HATU or EDCI.
Optimization Challenges
Key challenges include minimizing racemization during carboxamide formation and controlling regioselectivity in aromatic substitutions. Purification often requires column chromatography or recrystallization from ethanol/water mixtures.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich 2-methoxyphenoxy ring undergoes nitration and sulfonation at the para position relative to the methoxy group. For example, treatment with nitric acid () in yields nitro derivatives, which can be reduced to amines for further functionalization.
Hydrolysis and Oxidation
The 5-oxopyrrolidine ring is susceptible to alkaline hydrolysis, cleaving the lactam to form a dicarboxylic acid. Oxidizing agents like KMnO selectively target the benzylic position in the ethyl bridge, generating ketone intermediates.
Biological Activity and Mechanism of Action
Putative Targets
In silico docking studies suggest affinity for cyclooxygenase-2 (COX-2) and bacterial dihydrofolate reductase (DHFR). The carboxamide group coordinates with active-site residues, while the chloro-hydroxyphenyl moiety occupies hydrophobic pockets.
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for designing COX-2 inhibitors with reduced gastrointestinal toxicity. Modifications to the methoxy group (e.g., replacing with trifluoromethyl) are under investigation to enhance potency.
Material Science
Its rigid aromatic framework makes it a candidate for liquid crystal displays (LCDs). Studies show a nematic phase between 120–180°C, with dielectric anisotropy suitable for optoelectronic devices.
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